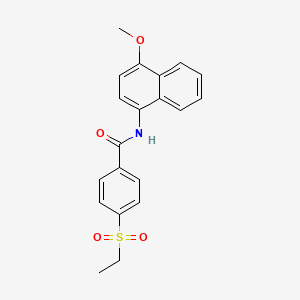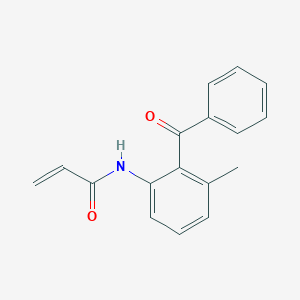
4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methoxynaphthalene moiety, and a benzamide core
作用机制
Target of Action
Compounds with similar structures have been found to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.
Mode of Action
This binding inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing cell apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, which is crucial for cell division. This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing. The cell responds to this disruption by initiating programmed cell death, or apoptosis .
Result of Action
The result of the compound’s action, based on the inferred mode of action, would be the inhibition of cell division and the induction of apoptosis in cells where the compound is active . This could potentially lead to a decrease in the proliferation of these cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxynaphthalene Intermediate: The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with methanol in the presence of a Lewis acid catalyst.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation, where the intermediate is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Core: The final step involves the coupling of the methoxynaphthalene intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl or methoxy groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of specialty chemicals and advanced materials with unique properties.
相似化合物的比较
Similar Compounds
4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds share the methoxynaphthalene moiety and have been studied for their anticancer activities.
N-(2-(2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: This compound has a similar sulfonamide structure and has been investigated for its crystal structure and biological activities.
Uniqueness
4-(ethanesulfonyl)-N-(4-methoxynaphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-3-26(23,24)15-10-8-14(9-11-15)20(22)21-18-12-13-19(25-2)17-7-5-4-6-16(17)18/h4-13H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOFXWMRFBKHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)
![methyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}carbamate](/img/structure/B2787585.png)




![N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2787591.png)
![7-Fluoro-3-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2787593.png)

![3,4-dimethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787597.png)



![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2787604.png)
